1-Aziridinecarboxamide, N,N-diphenyl-

Description

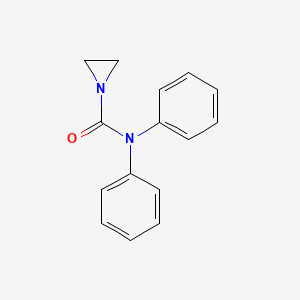

1-Aziridinecarboxamide, N,N-diphenyl- (CAS: Not explicitly provided in evidence; structurally related to compounds in , and 19) is a nitrogen-containing heterocyclic compound featuring a three-membered aziridine ring substituted with a carboxamide group. The N,N-diphenyl substitution on the carboxamide moiety distinguishes it from other derivatives. Aziridine derivatives are widely studied for their reactivity in ring-opening reactions, polymer crosslinking, and biological activities .

Properties

CAS No. |

52204-95-2 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

N,N-diphenylaziridine-1-carboxamide |

InChI |

InChI=1S/C15H14N2O/c18-15(16-11-12-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

YFKQVUHZIHDTPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

- Precursor Synthesis : N,N-Diphenylacrylamide is prepared via Schotten-Baumann acylation of diphenylamine with acryloyl chloride.

- Bromination : The acrylamide is treated with bromine in CCl₄ to form a dibromo intermediate.

- Cyclization : Reaction with ammonia or primary amines (e.g., methylamine) induces ring closure, yielding the aziridine carboxamide.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Bromination | 75–85 | 0°C, 2 hr |

| Cyclization | 60–70 | NH₃/EtOH, reflux |

Limitations : Low regioselectivity for N,N-diaryl derivatives and competing ester hydrolysis.

Aza-Darzens Reaction with α-Haloenolates

This method employs α-haloenolates and imines to construct the aziridine ring.

Procedure

- Enolate Formation : Treat ethyl 2-bromopropanoate with LDA to generate a bromoenolate.

- Imine Coupling : React with N,N-diphenylimine (from benzaldehyde and diphenylamine) to form a β-lactam intermediate.

- Ring Contraction : Acidic hydrolysis and thermal rearrangement yield the aziridine carboxamide.

Key Data :

| Parameter | Value |

|---|---|

| Diastereomeric Ratio (dr) | 8:1 (cis:trans) |

| Overall Yield | 55% |

Advantages : High stereocontrol for cis-isomers.

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction forms aziridines via [2+2] cycloaddition between ketenes and imines.

Synthesis Steps

- Ketenes : Generate diphenylketene from diphenylacetyl chloride via dehydrohalogenation.

- Imine Formation : Prepare N,N-diphenylimine from benzophenone and diphenylamine.

- Cycloaddition : React ketene and imine under inert conditions to yield the aziridine.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hr |

| Yield | 40–50% |

Challenges : Competing β-lactam formation and poor scalability.

Reductive Amination of β-Keto Carboxamides

Reductive amination offers a modular route to N,N-diphenyl aziridines.

Methodology

- β-Ketoamide Synthesis : Condense diphenylamine with β-keto esters (e.g., ethyl acetoacetate).

- Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the keto group to an amine.

- Cyclization : Treat with POCl₃ or PCl₅ to form the aziridine ring.

Key Data :

| Step | Yield (%) |

|---|---|

| Reduction | 80 |

| Cyclization | 65 |

Advantages : Scalable and adaptable to diverse substituents.

Ring-Opening/Reclosure of Epoxides

Epoxide intermediates are converted to aziridines via nucleophilic attack and reclosure.

Protocol

- Epoxide Synthesis : Oxidize N,N-diphenylallylamine with mCPBA.

- Azide Addition : Treat with NaN₃ to form an azido alcohol.

- Staudinger Reaction : Convert azide to iminophosphorane, followed by thermal cyclization.

Key Data :

| Parameter | Value |

|---|---|

| Epoxidation Yield | 90% |

| Aziridine Yield | 70% |

Applications : Patent US7049447B2 highlights this method for HIV protease inhibitor intermediates.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic aziridine carboxamides using lipases or esterases.

Process

- Racemate Synthesis : Prepare racemic N,N-diphenyl aziridine carboxamide via Methods 1–5.

- Enzymatic Hydrolysis : Use Candida antarctica lipase B to selectively hydrolyze one enantiomer.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | >98% |

| Yield | 45–50% |

Limitations : High cost and substrate specificity.

Chemical Reactions Analysis

1-Aziridinecarboxamide, N,N-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-Aziridinecarboxamide, N,N-diphenyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Aziridinecarboxamide, N,N-diphenyl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophilic sites in biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Comparisons

Core Structure Variations

- 1-Aziridinecarboxamide, N,N-Diphenyl- : Contains a diphenyl-substituted carboxamide attached to the aziridine ring. The bulky phenyl groups may enhance steric hindrance, influencing reactivity and solubility.

- Sulfonamide Derivatives (): Replace the carboxamide with sulfonamide groups (e.g., 1-[[6-(Dimethylamino)-2-naphthyl]sulphonyl]-N,N-dimethylaziridine-2-carboxamide).

- Bis-Aziridinecarboxamides (): Bridged structures like N,N’-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide) (CAS 7417-99-4) feature two aziridine units connected via aromatic or aliphatic linkers. These are used as crosslinking agents in polymers .

- Dimethyl-Substituted Derivatives (): N,N-Dimethyl-1-aziridinecarboxamide lacks aromatic substituents, reducing steric effects and altering electronic properties .

Substituent Effects

- Electron-Withdrawing Groups : Derivatives like 1-(p-Nitrobenzoyl)aziridine () exhibit enhanced electrophilicity due to the nitro group, accelerating ring-opening reactions .

- Aromatic vs.

Physical and Chemical Properties

Key Data Table

*Estimated based on structural analogs.

Key Observations

- Melting Points : Sulfonamide derivatives () exhibit higher melting points (e.g., 156–172°C) compared to carboxamides, likely due to stronger intermolecular forces .

- Molecular Weight : Bis-aziridinecarboxamides (e.g., CAS 7417-99-4) have higher molecular weights (~336 Da), impacting solubility in polar solvents .

- LogP Values : For N,N’-(methylenedi-4,1-phenylene)bis- (CAS 7417-99-4), LogP = 1.83 indicates moderate lipophilicity, suitable for biomedical applications .

Q & A

Q. How are hazardous intermediates (e.g., aziridinium ions) safely handled in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.